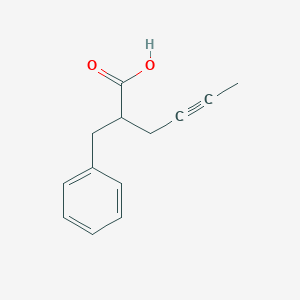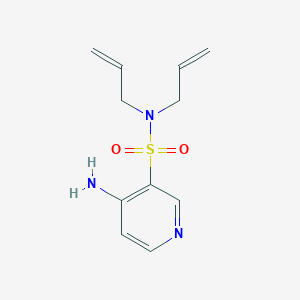
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a Boc-protected amine group at the 1-position, an allyl group at the 2-position, and an amine group at the 4-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, which is crucial for its reactivity and interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Boc Protection: The amine group at the 1-position is protected using Boc anhydride in the presence of a base like triethylamine.
Allylation: The allyl group is introduced at the 2-position through a nucleophilic substitution reaction using an allyl halide.
Amine Introduction: The amine group at the 4-position is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to modify the allyl group or reduce the Boc-protected amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used for epoxidation of the allyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is studied for its potential as a bioactive molecule, interacting with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets. The allyl group can participate in covalent bonding with nucleophilic sites on proteins, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-1-Boc-2-allyl-4-hydroxyproline: Similar structure but with a hydroxyl group instead of an amine at the 4-position.
(2S,4S)-1-Boc-2-allyl-4-methoxyproline: Contains a methoxy group at the 4-position.
(2S,4S)-1-Boc-2-allyl-4-aminopiperidine: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of both Boc-protected and free amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
tert-butyl (2S,4S)-4-amino-2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-10-7-9(13)8-14(10)11(15)16-12(2,3)4/h5,9-10H,1,6-8,13H2,2-4H3/t9-,10-/m0/s1 |
Clave InChI |
ZJOUDYQODAOVGR-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CC=C)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8290964.png)
![3-bromo-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8290967.png)





![3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine](/img/structure/B8291020.png)


